molecular formula C12H14ClN3O B2856741 3-Chloro-4-((1,3-dimethyl-1H-pyrazol-5-yl)methoxy)aniline CAS No. 1310379-26-0

3-Chloro-4-((1,3-dimethyl-1H-pyrazol-5-yl)methoxy)aniline

Cat. No. B2856741
CAS RN: 1310379-26-0
M. Wt: 251.71
InChI Key: MSDGIXMSQPTASE-UHFFFAOYSA-N
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Description

3-Chloro-4-((1,3-dimethyl-1H-pyrazol-5-yl)methoxy)aniline, also known as CDMA, is a chemical compound that has been widely studied for its potential applications in scientific research. CDMA is a member of the aniline family of compounds, which are known for their diverse range of biological activities.

Scientific Research Applications

Facile Synthesis and Antimicrobial Activity

A study by Banoji et al. (2022) explored the synthesis of pyrazol-4-yl- and 2H-chromene-based substituted anilines, which could be related to 3-Chloro-4-((1,3-dimethyl-1H-pyrazol-5-yl)methoxy)aniline due to the presence of pyrazolyl groups. This research highlighted a facile one-pot synthetic method that produced compounds exhibiting significant antibacterial and antifungal activities. The method's efficiency is attributed to the use of common organocatalysts and inexpensive materials, yielding products with potential applications in fluorescence probes for biological imaging (Banoji, Angajala, Ravulapelly, & Vannada, 2022).

Novel Heterocyclic Disazo Dyes

Demirçalı's 2021 study on the synthesis of novel heterocyclic disazo dyes containing pyrazole and phenylpyrazole parts provides insights into the chemical versatility of pyrazole-derived compounds. These dyes have been investigated for their solvatochromic properties and potential applications, indicating their significance in both the dye industry and research on solvent effects and acid-base sensitive characteristics (Demirçalı, 2021).

Synthesis and Application in Polymerization

The work by Kim et al. (2012) on the synthesis of Zn(II) chloride complexes with N,N-bis(1H-pyrazolyl-1-methyl)aniline derivatives, including modifications on the phenyl ring, showcases the application of such compounds in catalyzing the polymerization of methyl methacrylate. This demonstrates the compound's relevance in materials science, specifically in creating polymers with higher molecular weight and narrow polydispersity index ranges (Kim, Woo, Kim, Lee, Kim, & Lee, 2012).

Antimicrobial Pyrazole Dyes

Karabacak et al. (2015) synthesized novel pyrazole azo compounds and examined their antimicrobial activities against pathogenic bacteria. This study highlights the potential of pyrazole-based compounds in developing new antimicrobial agents, showcasing their broad application in pharmaceuticals and medicinal chemistry (Karabacak, Tilki, Tuncer, & Cengiz, 2015).

Environmental Applications

A novel Hybrid Photo-electrocatalytic Oxidation method for treating wastewater containing stubborn organic matters like 3,4-dimethylaniline showcases potential environmental applications. This innovative approach, detailed by Li et al. (2020), emphasizes the compound's role in environmental remediation and the treatment of industrial wastewaters (Li, Li, Tang, Zhang, Jiang, & Li, 2020).

properties

IUPAC Name

3-chloro-4-[(2,5-dimethylpyrazol-3-yl)methoxy]aniline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14ClN3O/c1-8-5-10(16(2)15-8)7-17-12-4-3-9(14)6-11(12)13/h3-6H,7,14H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MSDGIXMSQPTASE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C(=C1)COC2=C(C=C(C=C2)N)Cl)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14ClN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

251.71 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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